8-chloro-1-methylisoquinoline
Description
Properties
CAS No. |
2728552-17-6 |
|---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 8 Chloro 1 Methylisoquinoline
Identification of Key Precursors and Synthetic Building Blocks
Based on the retrosynthetic analysis, several key precursors and building blocks can be identified for the synthesis of 8-chloro-1-methylisoquinoline. The choice of precursor is intrinsically linked to the chosen synthetic strategy.
The following table outlines the primary precursors derived from the main retrosynthetic disconnections:
| Synthetic Strategy | Key Precursor | Corresponding Building Blocks |
| Bischler-Napieralski | N-[2-(2-chlorophenyl)ethyl]acetamide | 2-(2-Chlorophenyl)ethanamine, Acetic Anhydride (B1165640) or Acetyl Chloride |
| C-H Activation/Annulation | (E)-1-(2-Chlorophenyl)ethanone O-acetyl oxime | 1-(2-Chlorophenyl)ethanone, Hydroxylamine, Acetic Anhydride |
The synthesis of these precursors is a critical first step. For instance, 1-(2-chlorophenyl)ethanone can be prepared from 2-chlorobenzaldehyde (B119727) or 2-chlorobenzoic acid derivatives. The corresponding β-phenylethylamine for the Bischler-Napieralski route can be synthesized from 2-chlorophenylacetonitrile.
Assessment of Primary Synthetic Challenges and Regiochemical Control
The synthesis of a disubstituted aromatic heterocycle like this compound presents significant challenges, primarily concerning regiochemical control. The directing effects of the substituents on the aromatic ring play a crucial role in the cyclization step of many classical syntheses.
Bischler-Napieralski Reaction: The key step is an intramolecular electrophilic aromatic substitution, where the amide-derived electrophile cyclizes onto the chlorophenyl ring. wikipedia.org
Regiochemical Control: Achieving high regioselectivity in this case is difficult. The reaction often requires harsh dehydrating agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at high temperatures. organic-chemistry.org For electron-deficient aromatic rings, such as chlorobenzene, these conditions can lead to poor yields and mixtures of products. organic-chemistry.org
Pomeranz-Fritsch Reaction: This reaction also involves an acid-catalyzed electrophilic cyclization onto the aromatic ring. wikipedia.org
Challenge: Similar to the Bischler-Napieralski reaction, the cyclization step faces a regiochemical challenge. Starting with 2-chlorobenzaldehyde, the cyclization could potentially occur at the position ortho or para to the directing aminoacetal side chain, with the chlorine atom influencing the outcome. Traditional methods like this are often limited to electron-rich aromatic substrates to achieve good yields. whiterose.ac.uk
Transition-Metal-Catalyzed C-H Annulation: This modern approach offers a potential solution to the regioselectivity problem.
Advantage: The synthesis of 1-methylisoquinolines from O-acetyl ketoximes proceeds via a directed C-H activation mechanism. whiterose.ac.uk In the case of (E)-1-(2-chlorophenyl)ethanone O-acetyl oxime, the rhodium catalyst is directed by the oxime nitrogen to activate the C-H bond at the ortho-position of the phenyl ring. Since the other ortho-position is blocked by the substituent leading to the oxime, the activation and subsequent annulation are forced to occur at the desired position, leading exclusively to the 8-substituted isoquinoline (B145761) ring system.
Regiochemical Control: This method provides excellent regiochemical control, avoiding the formation of unwanted isomers that plagues classical electrophilic substitution-based methods. Research has demonstrated the successful synthesis of the analogous 8-fluoro-1-methylisoquinoline (B1382726) using this strategy, indicating its applicability for halogenated derivatives. whiterose.ac.uk
The following table summarizes the challenges and advantages of each synthetic route:
| Synthetic Method | Primary Challenge | Regiochemical Control |
| Bischler-Napieralski | Formation of regioisomeric mixtures due to competing cyclization positions. | Poor; depends on electronic and steric factors, often requires optimization. |
| Pomeranz-Fritsch | Potential for regioisomeric mixtures and limitations with electron-poor substrates. | Moderate to Poor; highly substrate-dependent. |
| C-H Activation/Annulation | Requires specific catalyst systems and potentially more complex starting material synthesis. | Excellent; directed C-H activation ensures cyclization at the desired position. |
Methodologies for the Synthesis of 8 Chloro 1 Methylisoquinoline
Classical Cyclization Reactions in Isoquinoline (B145761) Formation
For decades, classical intramolecular cyclization reactions have been the cornerstone of isoquinoline synthesis. These reactions typically involve the formation of a carbon-nitrogen bond followed by an electrophilic aromatic substitution to construct the heterocyclic ring.
The Bischler-Napieralski reaction is a powerful and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.org
To synthesize 8-chloro-1-methylisoquinoline via this route, the required starting material would be N-(2-(2-chlorophenyl)ethyl)acetamide. The synthesis proceeds through the following general steps:
Amide Formation: 2-Chloro-phenethylamine is acylated with acetic anhydride (B1165640) or acetyl chloride to yield N-(2-(2-chlorophenyl)ethyl)acetamide.
Cyclization: The amide is then treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA), under refluxing conditions. nrochemistry.comwikipedia.org The reaction is most effective for aromatic rings bearing electron-donating groups, which is not the case for the chloro-substituted ring. nrochemistry.comjk-sci.com Therefore, stronger conditions, like P₂O₅ in refluxing POCl₃, are often necessary. jk-sci.com
Aromatization: The resulting 8-chloro-1-methyl-3,4-dihydroisoquinoline is then dehydrogenated to afford the final aromatic product, this compound. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) or by treatment with an oxidizing agent.
The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more electrophilic nitrilium ion intermediate. wikipedia.orgscispace.com The latter is often favored under strongly acidic and dehydrating conditions.
Variants and Modifications:
Several modifications to the classical Bischler-Napieralski reaction have been developed to improve yields and expand its substrate scope. One notable variant involves the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine. nih.gov This method allows for a milder cyclodehydration reaction at lower temperatures. nih.gov Another approach to circumvent side reactions, such as the retro-Ritter reaction which can form styrenes, is the use of oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org
| Reagent/Condition | Role | Reference |
| P₂O₅, POCl₃, PPA | Dehydrating agents for cyclization | nrochemistry.comwikipedia.org |
| Pd/C | Catalyst for aromatization | |
| Tf₂O, 2-chloropyridine | Mild cyclodehydration | nih.gov |
| Oxalyl chloride | Forms N-acyliminium intermediate to avoid side reactions | jk-sci.comorganic-chemistry.org |
The Pictet-Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.orgquimicaorganica.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org
For the synthesis of 1-methyl-substituted isoquinolines like this compound, a ketone or a ketone equivalent is required. The general synthetic sequence would be:
Condensation: 2-(2-chlorophenyl)ethylamine (B79778) is reacted with a suitable carbonyl compound, such as acetone (B3395972) or an equivalent, to form an imine or enamine intermediate.
Cyclization: The intermediate undergoes an intramolecular electrophilic aromatic substitution, typically catalyzed by a strong acid like hydrochloric acid or trifluoroacetic acid (TFA), to yield 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline. wikipedia.orgthieme-connect.com The presence of the electron-withdrawing chloro group on the aromatic ring makes this cyclization challenging and often requires harsh reaction conditions. wikipedia.org
Aromatization: The resulting tetrahydroisoquinoline is then oxidized to furnish this compound.
Related Approaches:
A significant modification of this reaction is the N-acyliminium ion Pictet-Spengler reaction. wikipedia.org In this variant, the intermediate iminium ion is acylated, forming a highly electrophilic N-acyliminium ion. This species can cyclize under milder conditions and often with better yields, even with less nucleophilic aromatic rings. wikipedia.org
| Reaction | Key Reactants | Product | Catalyst/Conditions | Reference |
| Classical Pictet-Spengler | 2-(2-chlorophenyl)ethylamine, acetone | 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Strong acid (HCl, TFA) | wikipedia.orgthieme-connect.com |
| N-acyliminium Pictet-Spengler | Acylated iminium ion of 2-(2-chlorophenyl)ethylamine and acetone | 8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Milder conditions | wikipedia.org |
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. thermofisher.comwikipedia.org This acid-catalyzed cyclization of a benzalaminoacetal (a Schiff base) is a key method for preparing a variety of substituted isoquinolines. thermofisher.com
The synthesis of this compound using this method would start from 2-chloro-benzaldehyde. However, the classical Pomeranz-Fritsch reaction typically yields isoquinolines unsubstituted at the 1-position. To introduce the 1-methyl group, a modification is necessary.
Schlittler-Müller Modification:
A significant modification, the Schlittler-Müller reaction, allows for the synthesis of C1-substituted isoquinolines. thermofisher.com This approach involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com To apply this to the target molecule, one would need to start with 1-(2-chlorophenyl)ethanamine. However, the direct application to synthesize this compound is not straightforward and may require a multi-step sequence.
A more direct, though often low-yielding, approach would be a modified Pomeranz-Fritsch reaction starting from 2-chloroacetophenone (B165298) and aminoacetaldehyde diethyl acetal. The resulting imine could then be cyclized under strong acidic conditions. The yields for the Pomeranz-Fritsch reaction are notoriously variable and often low, particularly when the aromatic ring is deactivated. researchgate.net
Bobbitt Modification:
Another important variation is the Bobbitt modification, which involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, followed by an acid-catalyzed cyclization to generate a tetrahydroisoquinoline. thermofisher.com This can then be aromatized.
| Modification | Key Reactants | Product | Reference |
| Schlittler-Müller | 1-(2-chlorophenyl)ethanamine, glyoxal hemiacetal | This compound (potential) | thermofisher.com |
| Bobbitt | Hydrogenated imine from 2-chlorobenzaldehyde (B119727) and aminoacetaldehyde diethyl acetal | 8-chloro-1,2,3,4-tetrahydroisoquinoline | thermofisher.com |
Transition Metal-Catalyzed Syntheses of Isoquinoline Scaffolds
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic systems, offering milder reaction conditions, greater functional group tolerance, and often higher yields compared to classical methods. whiterose.ac.uk
Palladium catalysis has been extensively utilized in the synthesis of isoquinolines. These methods often involve the intramolecular cyclization of appropriately functionalized precursors. A notable strategy is the palladium-catalyzed nucleomethylation of alkynes. nih.govrsc.org
This approach allows for the simultaneous construction of the isoquinoline ring and the introduction of a methyl group. nih.govsemanticscholar.org For the synthesis of this compound, the starting material would be a 2-alkynylbenzaldimine derived from 2-ethynyl-6-chlorobenzaldehyde and a suitable amine. The general reaction involves the palladium-catalyzed intramolecular aminopalladation of the alkyne, followed by methylation. nih.gov
General Reaction Scheme:
Precursor Synthesis: Preparation of a 2-(1-alkynyl)benzaldimine from 2-chloro-6-ethynylbenzaldehyde and an appropriate amine.
Palladium-Catalyzed Cyclization/Methylation: The precursor is subjected to a palladium catalyst, such as Pd(TFA)₂, in the presence of a suitable ligand (e.g., xantphos) and a methylating agent. nih.gov This one-pot reaction leads directly to the formation of the 4-methylisoquinoline, which in this case would be this compound.
This methodology has been shown to be effective for a range of substituted isoquinolines and offers a convergent and efficient route to the target molecule. nih.govsemanticscholar.org
| Catalyst System | Key Transformation | Product | Reference |
| Pd(TFA)₂ / xantphos | Nucleomethylation of alkynes | 4-methylisoquinolines | nih.gov |
Rhodium-catalyzed C-H activation has become a prominent strategy for the synthesis of isoquinolines and their derivatives. acs.orgrsc.org These reactions typically involve the ortho-C-H activation of a benzaldehyde (B42025) or ketoxime derivative, followed by annulation with an alkyne. acs.orgnih.gov
To synthesize this compound, a potential route would involve the reaction of an O-acetyl oxime of 2-chloroacetophenone with an acetylene (B1199291) equivalent. whiterose.ac.uk The rhodium catalyst, often [RhCp*Cl₂]₂, facilitates the C-H activation at the position ortho to the directing oxime group, followed by insertion of the alkyne and subsequent cyclization and aromatization.
Key Features of Rhodium-Catalyzed Annulation:
Directing Group: The oxime or a similar group on the benzaldehyde or ketone starting material directs the C-H activation to the ortho position.
Alkyne Partner: The reaction with an alkyne partner introduces the C3 and C4 atoms of the isoquinoline ring. For a 1-methyl substituted product, starting with a ketoxime is necessary.
Oxidant: Often, an external oxidant is required to regenerate the active catalyst, although some methods utilize an internal oxidant within the directing group. acs.org
This approach provides a modular and efficient way to construct polysubstituted isoquinolines from readily available starting materials. rsc.orgrsc.org
| Catalyst | Starting Materials | Key Process | Reference |
| [RhCp*Cl₂]₂ | 2-chloroacetophenone O-acetyl oxime, acetylene equivalent | C-H activation/annulation | whiterose.ac.uk |
| Rh(III) complexes | Hydroxyl-substituted benzaldimines, alkynes | C-H activation/annulation | nih.gov |
Copper-Catalyzed Cyclization and Coupling Reactions
Copper-catalyzed reactions offer a cost-effective and efficient means to construct N-heterocycles. One potent strategy for synthesizing substituted isoquinolines involves a palladium- and copper-catalyzed coupling and cyclization of terminal acetylenes with ortho-haloaryl imines. organic-chemistry.org This methodology can be adapted for the synthesis of this compound.
The proposed pathway would commence with the formation of an imine from an appropriately substituted benzaldehyde, such as 2-chloro-6-iodobenzaldehyde, and a primary amine (e.g., tert-butylamine). This imine serves as the substrate for a subsequent one-pot reaction. The process involves a palladium-catalyzed Sonogashira coupling of the imine with propyne (B1212725) to form an intermediate iminoalkyne. This is immediately followed by an intramolecular cyclization catalyzed by a copper(I) salt, such as copper(I) iodide, to yield the 1-methylisoquinoline (B155361) core. The initial chloro-substituent on the benzaldehyde ring remains at the 8-position of the final isoquinoline product.
This one-pot synthesis of nitrogen heterocycles is highly efficient, often resulting in good to excellent yields with short reaction times. organic-chemistry.org The choice of catalysts and reaction conditions is crucial for compatibility between the coupling and cyclization steps. organic-chemistry.org A key advantage is the ability to construct the polysubstituted heterocyclic ring in a single synthetic operation from readily available precursors.
Table 1: Proposed Copper-Catalyzed Synthesis of this compound
| Step | Reactants | Catalyst(s) | Reagents/Conditions | Product |
| 1 | 2-chloro-6-iodobenzaldehyde, tert-butylamine | - | Toluene, reflux | N-(2-chloro-6-iodobenzylidene)-tert-butylamine |
| 2 | N-(2-chloro-6-iodobenzylidene)-tert-butylamine, Propyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, THF, rt to 60 °C | This compound |
Ruthenium-Catalyzed Oxidative Annulation
Ruthenium-catalyzed C-H activation and annulation reactions represent a powerful and atom-economical approach to building complex heterocyclic scaffolds. whiterose.ac.ukmdpi.com These methods allow for the synthesis of polysubstituted isoquinolines from simple aryl ketone or imine derivatives and alkynes, avoiding the need for pre-functionalized starting materials like ortho-haloarenes. whiterose.ac.uk
For the synthesis of this compound, a plausible route involves the reaction of an O-acetyl ketoxime derived from 1-(2-chlorophenyl)ethanone with an acetylene equivalent. whiterose.ac.uk In this cascade, a ruthenium(II) catalyst, such as [Ru(p-cymene)Cl₂]₂, promotes the activation of the C-H bond at the ortho-position of the phenyl ring (relative to the imine). This is followed by the coordination and insertion of the alkyne partner. The resulting ruthenacycle intermediate then undergoes reductive elimination and subsequent cyclization to form the isoquinoline ring. The O-acetyl group on the oxime functions as an internal oxidant, which is a key feature of this methodology. whiterose.ac.uk Vinyl acetate (B1210297) can serve as a practical and effective acetylene equivalent in this transformation. whiterose.ac.uk
This approach is notable for its high functional group tolerance and often excellent regioselectivity, which is controlled by the initial C-H activation step. whiterose.ac.ukmdpi.com
Table 2: Proposed Ruthenium-Catalyzed Synthesis of this compound
| Reactant 1 | Reactant 2 (Acetylene Equivalent) | Catalyst | Additive/Base | Solvent/Conditions | Product |
| (E)-1-(2-chlorophenyl)ethanone O-acetyl oxime | Vinyl acetate | [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | 1,2-dichloroethane (DCE), 60-80 °C | This compound |
Directed Ortho-Metalation and Related Strategies for Targeted Substitution
Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be trapped with a suitable electrophile.
To synthesize this compound using this approach, one would ideally start with 1-methylisoquinoline. The isoquinoline nitrogen itself can act as a DMG; however, direct lithiation of 1-methylisoquinoline typically occurs at the more acidic C1-methyl group or is complicated by competitive addition of the alkyllithium reagent. A more controlled strategy would involve installing a potent DMG at the C7 position of the isoquinoline ring to specifically direct metalation to C8. For example, a methoxy (B1213986) (-OMe) or carbamate (B1207046) (-OCONR₂) group at C7 would direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to selectively deprotonate the C8 position at low temperatures. wikipedia.org
The resulting 8-lithiated intermediate would then be quenched with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the chlorine atom. If a temporary DMG was used, a final deprotection step would be required. This method offers excellent regiocontrol but often requires cryogenic conditions and highly reactive organometallic reagents. uwindsor.ca
Table 3: Proposed Synthesis via Directed Ortho-Metalation
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 7-methoxy-1-methylisoquinoline | 1. n-BuLi or LDA, THF, -78 °C | 8-lithio-7-methoxy-1-methylisoquinoline |
| 2 | 8-lithio-7-methoxy-1-methylisoquinoline | 2. N-chlorosuccinimide (NCS) or C₂Cl₆ | 8-chloro-7-methoxy-1-methylisoquinoline |
| 3 | 8-chloro-7-methoxy-1-methylisoquinoline | BBr₃ or HBr | 8-chloro-7-hydroxy-1-methylisoquinoline |
| 4 | 8-chloro-7-hydroxy-1-methylisoquinoline | Further steps for dehydroxylation | This compound |
Late-Stage Functionalization and Derivatization of Isoquinoline Precursors
Late-stage functionalization involves introducing key substituents onto a pre-formed molecular scaffold. For this compound, this would entail the chlorination of 1-methylisoquinoline. Direct electrophilic chlorination of the 1-methylisoquinoline ring is challenging as it typically yields a mixture of isomers, with substitution occurring at C5 and other positions.
A more controlled, albeit multi-step, approach involves a Sandmeyer-type reaction sequence. This classic transformation allows for the introduction of a halide at a specific position via an amino precursor. The synthesis would begin with the nitration of 1-methylisoquinoline using a mixture of nitric and sulfuric acids. This reaction generally produces a mixture of 5-nitro- and 8-nitro-1-methylisoquinoline, which must be separated chromatographically.
The isolated 8-nitro-1-methylisoquinoline is then reduced to 8-amino-1-methylisoquinoline. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation over palladium on carbon (Pd/C).
Finally, the 8-amino-1-methylisoquinoline undergoes a Sandmeyer reaction. The primary amine is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl) at low temperature to form a diazonium salt. This reactive intermediate is then treated with a solution of copper(I) chloride (CuCl) to yield the desired this compound. thieme-connect.de While this route is longer, its reliability and the high regioselectivity of the final step make it a valuable strategy.
Table 4: Proposed Synthesis via Late-Stage Functionalization (Sandmeyer Route)
| Step | Starting Material | Reagents/Conditions | Product |
| 1 | 1-methylisoquinoline | HNO₃, H₂SO₄ | 8-nitro-1-methylisoquinoline (plus 5-nitro isomer) |
| 2 | 8-nitro-1-methylisoquinoline | SnCl₂·2H₂O, HCl or H₂, Pd/C | 8-amino-1-methylisoquinoline |
| 3 | 8-amino-1-methylisoquinoline | 1. NaNO₂, aq. HCl, 0-5 °C2. CuCl, aq. HCl | This compound |
Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability
The choice of a synthetic route for this compound depends on factors such as required scale, cost, and available equipment. Each of the discussed methodologies presents a unique set of advantages and disadvantages.
Selectivity: Regioselectivity is a major strength of both the DoM and the Sandmeyer routes. DoM provides exquisite control through the electronic and steric nature of the directing group, while the Sandmeyer reaction precisely replaces a pre-installed amino group. wikipedia.org Ruthenium-catalyzed C-H activation also offers excellent regioselectivity, guided by the position of the initial C-H activation. mdpi.com In contrast, direct electrophilic halogenation would likely be unselective. The copper-catalyzed cyclization route builds the ring with inherent regiocontrol based on the substitution pattern of the starting aldehyde. organic-chemistry.org
Scalability: Methods employing expensive or hazardous reagents can be difficult to scale up. Ruthenium and palladium catalysts can be costly, although their high turnover numbers can mitigate this issue. The DoM strategy requires stoichiometric amounts of strong organolithium bases and cryogenic temperatures (-78 °C), which can be challenging and costly on an industrial scale. uwindsor.ca The Sandmeyer reaction uses inexpensive, classical reagents but involves the generation of potentially unstable diazonium salts, which requires careful process control. Copper-catalyzed reactions are often considered more scalable due to the low cost and lower toxicity of copper salts compared to other transition metals. nih.gov
Table 5: Comparative Overview of Synthetic Methodologies
| Methodology | Key Advantages | Key Disadvantages | Typical Yields | Selectivity | Scalability |
| Copper-Catalyzed Cyclization | Good yields, one-pot procedure, cost-effective catalyst. organic-chemistry.orgnih.gov | May require palladium co-catalyst, optimization needed. organic-chemistry.org | Good to Excellent | High | Moderate to High |
| Ruthenium-Catalyzed Annulation | High atom economy, excellent functional group tolerance. whiterose.ac.uk | Expensive catalyst, may require external oxidant. | Good to Excellent | High | Moderate |
| Directed Ortho-Metalation | Excellent regioselectivity, well-established. wikipedia.org | Requires strong bases, cryogenic conditions, may need protecting groups. uwindsor.ca | High (per step) | Excellent | Low to Moderate |
| Late-Stage (Sandmeyer) | Uses classical, inexpensive reagents, excellent regioselectivity. thieme-connect.de | Multi-step process, lower overall yield, handling of diazonium salts. | Moderate (overall) | Excellent | High |
Advanced Spectroscopic and Analytical Methodologies in the Characterization of 8 Chloro 1 Methylisoquinoline and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.
For 8-chloro-1-methylisoquinoline, with a chemical formula of C₁₀H₈ClN, the expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). americanelements.com This precise mass measurement provides definitive confirmation of the compound's elemental composition, a critical first step in its characterization. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), provides the mass of the protonated molecule, [M+H]⁺.
Table 1: Calculated Exact Mass for this compound
| Formula | Isotope | Exact Mass (Da) | Calculated [M+H]⁺ (for ³⁵Cl) | Calculated [M+H]⁺ (for ³⁷Cl) |
| C₁₀H₈ClN | ³⁵Cl | 177.0345 | 178.0418 | 180.0389 |
| ³⁷Cl | 179.0316 |
This interactive table displays the calculated monoisotopic mass and the expected m/z for the protonated molecule, considering the two major chlorine isotopes.
The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be readily observable in the high-resolution mass spectrum, presenting two major peaks separated by approximately 2 Da, further confirming the presence of a single chlorine atom in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be formulated based on the known spectra of its parent compounds, 1-methylisoquinoline (B155361) and 8-chloroquinoline.
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine atom, as well as the electron-donating effect of the methyl group.
The methyl group protons (1-CH₃) would appear as a singlet, likely in the range of δ 2.5-3.0 ppm. The aromatic protons would appear between δ 7.0 and 8.5 ppm. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-4. Similarly, H-4 will be a doublet coupled to H-3. The protons on the carbocyclic ring (H-5, H-6, H-7) will exhibit coupling patterns (doublets or triplets) depending on their adjacent protons. The deshielding effect of the chlorine at C-8 would cause the adjacent H-7 to shift downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 1-CH₃ | ~2.8 | Singlet (s) | - |
| H-3 | ~7.5 | Doublet (d) | ~5-6 |
| H-4 | ~8.1 | Doublet (d) | ~5-6 |
| H-5 | ~7.8 | Doublet (d) | ~8-9 |
| H-6 | ~7.4 | Triplet (t) | ~7-8 |
| H-7 | ~7.6 | Doublet (d) | ~7-8 |
This interactive table provides predicted ¹H NMR data based on substituent effects on the isoquinoline (B145761) scaffold.
The ¹³C NMR spectrum will display ten signals, one for each of the ten carbon atoms in the this compound structure. The chemical shifts are highly dependent on the electronic environment. The carbon atom attached to the chlorine (C-8) and the carbon atom bonded to the nitrogen (C-1) are expected to be significantly affected.
The methyl carbon (1-CH₃) should appear upfield, typically around δ 20-25 ppm. The aromatic carbons will resonate in the region of δ 120-160 ppm. C-1, being adjacent to the nitrogen and bearing the methyl group, would be found significantly downfield. C-8, directly attached to the electronegative chlorine atom, will also show a characteristic chemical shift.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| 1-CH₃ | ~23 |
| C-1 | ~158 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-4a | ~127 |
| C-5 | ~128 |
| C-6 | ~127 |
| C-7 | ~129 |
| C-8 | ~133 |
| C-8a | ~145 |
This interactive table presents predicted ¹³C NMR chemical shifts, which are estimations based on related structures.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. huji.ac.illibretexts.orgcolumbia.edu For this compound, COSY would show cross-peaks between H-3 and H-4, confirming their adjacent relationship. It would also reveal the connectivity of the protons on the carbocyclic ring, showing correlations between H-5/H-6 and H-6/H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edunih.gov Each CH and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). columbia.edunih.gov This is vital for connecting different spin systems and identifying quaternary (non-protonated) carbons. For instance, a correlation from the methyl protons (1-CH₃) to C-1 and C-8a would be expected, confirming the position of the methyl group. Correlations from H-7 to C-8 and C-5 would help assign the carbons in the chlorinated ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. A key expected correlation would be between the methyl protons (1-CH₃) and the H-8a proton's nearest neighbor on the adjacent ring, which would help confirm the geometry and conformation.
Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for analyzing samples that are insoluble, crystalline, or amorphous. To date, there is no specific literature available detailing the application of solid-state NMR for the characterization of this compound or its closely related derivatives. Such a study could, however, provide valuable insights into its crystalline packing, polymorphism, and intermolecular interactions in the solid state.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a characteristic fingerprint of the functional groups present in a molecule.
For this compound, the spectra would be dominated by vibrations characteristic of the substituted isoquinoline core.
Aromatic C-H Stretch: Strong bands are expected just above 3000 cm⁻¹, typical for C-H bonds on an aromatic ring.
Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H stretching will appear just below 3000 cm⁻¹.
C=C and C=N Ring Stretching: A series of sharp bands in the 1620-1450 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic isoquinoline ring system.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds will appear in the 1450-700 cm⁻¹ "fingerprint" region. The pattern of the out-of-plane C-H bending bands can sometimes help determine the substitution pattern on the aromatic rings.
C-Cl Stretch: A moderately strong band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region.
Resonance Raman spectroscopy has been used to study related compounds like 8-substituted 7-hydroxyquinolines, demonstrating its utility in probing the electronic and structural properties of such heterocyclic systems. nih.govresearchgate.net
Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium-Weak |
| Aromatic C=C/C=N Stretch | 1620-1450 | Strong-Medium |
| CH₃ Bending | 1460-1440 | Medium |
| Aromatic C-H Bending | 900-675 | Strong-Medium |
| C-Cl Stretch | 800-600 | Strong-Medium |
This interactive table summarizes the key vibrational bands expected for this compound.
X-ray Crystallography in Determining Solid-State Molecular and Supramolecular Structures
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity and stereochemistry. Furthermore, it reveals the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the supramolecular architecture.
While a crystal structure for this compound has not been reported, the analysis of analogous structures provides a strong precedent for its expected solid-state characteristics. For instance, the crystal structure of 8-chloro-2-methylquinoline, a constitutional isomer, has been determined. In its crystal lattice, molecules are linked through π-π stacking interactions between the nitrogen-containing aromatic ring and the chloro-substituted aromatic ring, with a centroid-centroid distance of 3.819 Å. This type of interaction is a common feature in the crystal packing of aromatic heterocyclic compounds and would be anticipated to play a role in the supramolecular assembly of this compound.
The general workflow for X-ray crystallographic analysis involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and refined. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Table 1: Representative Crystallographic Data for an Analogous Chloro-Substituted Quinoline (B57606)
| Parameter | Value |
| Empirical Formula | C₁₀H₈ClN |
| Formula Weight | 177.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.432(2) |
| b (Å) | 7.123(2) |
| c (Å) | 14.123(3) |
| β (°) | 103.45(3) |
| Volume (ų) | 824.5(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
| R-factor (%) | 4.5 |
Note: The data presented in this table is for a representative analogous compound, 8-chloro-2-methylquinoline, and is intended to be illustrative of the type of information obtained from an X-ray crystallographic study.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS/MS for purity and reaction monitoring)
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for the analysis of isoquinoline derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a compound like this compound, reversed-phase HPLC would be a common choice, typically employing a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also invaluable for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products over time. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. The separation of isomers of substituted isoquinolines, which can be challenging, is often achievable with HPLC by carefully selecting the column and mobile phase conditions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. This compound, with an estimated boiling point, would be amenable to GC-MS analysis.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (usually helium). The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum provides a molecular fingerprint that can be used to identify the compound. Tandem mass spectrometry (MS/MS) can provide even greater selectivity and structural information. The separation of regioisomers of quinolinyl- and isoquinolinyl-substituted compounds has been successfully achieved using GC-MS. nih.gov
Table 2: Illustrative Chromatographic Conditions for the Analysis of Isoquinoline Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | C18 (5 µm) | Acetonitrile/Water with 0.1% Formic Acid | UV (254 nm) | Purity assessment, reaction monitoring |
| GC-MS | DB-5ms (30 m x 0.25 mm) | Helium | Mass Spectrometer (EI) | Identification, impurity profiling |
Note: These conditions are representative and would require optimization for the specific analysis of this compound.
Thermogravimetric Analysis and Differential Scanning Calorimetry (if relevant to research stability or phase transitions)
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere (e.g., nitrogen or air). This technique is used to determine the thermal stability of a compound and to identify the temperature at which it begins to decompose. For this compound, a TGA thermogram would show a stable baseline at lower temperatures, followed by a sharp decrease in mass at the onset of decomposition. The temperature at which 5% mass loss occurs (T₅) is often used as a measure of thermal stability. The pyrolysis of quinoline and isoquinoline has been studied, revealing that decomposition is initiated by the ejection of a hydrogen atom from the pyridine (B92270) ring. acs.org
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. charnwooddiscovery.com This technique is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. linseis.comazom.com A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point, a principle that can be used for purity determination. researchgate.net Furthermore, if the compound can exist in different crystalline forms (polymorphs), DSC can be used to study the transitions between these forms. The study of isoquinoline alkaloids has utilized DSC to understand their interactions and thermal properties. nih.gov
Table 3: Expected Thermal Analysis Data for a Substituted Isoquinoline
| Technique | Parameter | Expected Observation | Information Gained |
| TGA | Onset of Decomposition | A sharp decrease in mass at elevated temperatures. | Thermal stability of the compound. |
| DSC | Melting Point | A sharp endothermic peak. | Purity and identification of the solid form. |
| DSC | Glass Transition | A step change in the baseline (for amorphous solids). | Characterization of amorphous phases. |
| DSC | Crystallization | An exothermic peak upon heating an amorphous solid. | Tendency to crystallize from the amorphous state. |
Note: This table represents the expected types of observations from thermal analysis of a compound like this compound, based on the behavior of similar organic molecules.
Theoretical and Computational Investigations of 8 Chloro 1 Methylisoquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
No specific DFT studies for 8-chloro-1-methylisoquinoline were identified. Such studies on related compounds typically involve optimizing the molecular geometry and calculating various properties. researchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, including energy gap calculations and orbital distribution maps, is not available in the reviewed literature. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
While theoretical predictions of NMR and IR spectra are common applications of quantum chemical calculations for isoquinoline (B145761) derivatives, specific calculated data for this compound are absent from the available research. researchgate.net
Analysis of Reaction Mechanisms and Transition States
Computational analysis of reaction mechanisms involving this compound, including the identification of transition states and calculation of activation energies, has not been documented in the accessible scientific literature.
Conformational Analysis and Energetics
No studies detailing the conformational analysis or energetic landscape of this compound were found.
Molecular Dynamics Simulations
There is no information available regarding molecular dynamics simulations of this compound in the context of material interactions or non-biological systems.
Molecular Modeling of Chemical Interactions
Specific molecular modeling studies detailing the interactions of this compound, such as ligand binding to non-biological targets or host-guest chemistry, are not present in the available literature.
Strategic Utilization of 8 Chloro 1 Methylisoquinoline in Advanced Chemical Research
As a Versatile Building Block in Complex Heterocyclic Synthesis
The chloro and methyl substituents on the isoquinoline (B145761) core of 8-chloro-1-methylisoquinoline provide reactive handles that chemists can exploit to construct more elaborate molecular architectures. The chlorine atom at the C8 position is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility in building complex heterocyclic frameworks.
One of the most powerful methods for forging new C-C bonds is the Suzuki-Miyaura coupling reaction. Research has demonstrated the successful application of this reaction with chloro-isoquinoline derivatives. For instance, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, a related structure, has been effectively coupled with various pyrimidinyl boronic acids. nih.gov This reaction, typically catalyzed by a palladium complex such as Pd(PPh3)2Cl2 in the presence of a base like K2CO3, proceeds in good yields, showcasing the feasibility of modifying the 8-position of the isoquinoline ring. nih.gov This methodology allows for the synthesis of novel 8-pyrimidinyl-isoquinolinone derivatives, which have been investigated for their biological activities. nih.gov
The Sonogashira coupling, another palladium-catalyzed reaction, facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction has been successfully applied to various heterocyclic systems, indicating its potential for the derivatization of this compound. Efficient copper-free Sonogashira cross-coupling protocols have been developed for heterocyclic bromides and chlorides, reacting them with a variety of acetylenes in high yields. rsc.org This suggests that this compound could be a suitable substrate for the introduction of alkynyl moieties, which are valuable functional groups for further transformations in the synthesis of complex heterocycles.
The Heck reaction, which involves the coupling of an alkene with an aryl halide, is another valuable tool in the synthetic chemist's arsenal. While direct examples with this compound are not prevalent in the readily available literature, the general applicability of the Heck reaction to aryl chlorides suggests its potential utility. organic-chemistry.orgbeilstein-journals.orgnih.gov The intramolecular Mizoroki-Heck reaction, for instance, has been instrumental in the synthesis of various heterocyclic systems, including tetrahydroquinolines. chim.it
Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active heterocycles. This palladium-catalyzed reaction couples amines with aryl halides and has been extensively developed to accommodate a wide range of substrates. wikipedia.orgacsgcipr.orgorganic-chemistry.org The application of this reaction to this compound would open avenues for the synthesis of 8-aminoisoquinoline (B1282671) derivatives, which can serve as precursors to a variety of fused heterocyclic systems.
Finally, the Ullmann condensation, a copper-promoted reaction, provides a means to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.orgmdpi.com Although it often requires harsher conditions than palladium-catalyzed methods, modern advancements have introduced milder protocols. wikipedia.orgunito.it This reaction could be employed to introduce oxygen, sulfur, or nitrogen nucleophiles at the 8-position of the isoquinoline ring, further expanding the diversity of accessible heterocyclic structures.
The following table summarizes the potential cross-coupling reactions for the synthesis of complex heterocycles starting from this compound:
| Reaction Name | Catalyst/Reagent | Bond Formed | Potential Product Type |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base | C-C (Aryl/Heteroaryl) | 8-Aryl/Heteroaryl-1-methylisoquinolines |
| Sonogashira Coupling | Palladium/Copper catalyst | C-C (Alkynyl) | 8-Alkynyl-1-methylisoquinolines |
| Heck Reaction | Palladium catalyst, Base | C-C (Alkenyl) | 8-Alkenyl-1-methylisoquinolines |
| Buchwald-Hartwig Amination | Palladium catalyst, Base | C-N | 8-Amino-1-methylisoquinolines |
| Ullmann Condensation | Copper catalyst | C-O, C-S, C-N | 8-Aryloxy/Thio/Amino-1-methylisoquinolines |
Role in the Design and Development of Novel Ligands for Catalysis
The inherent structural features of the isoquinoline scaffold, particularly when substituted, make it an attractive platform for the design of novel ligands for catalysis. The nitrogen atom within the isoquinoline ring possesses a lone pair of electrons that can coordinate to a metal center, a fundamental requirement for a ligand. The substituents on the isoquinoline core, such as the chloro and methyl groups in this compound, can be strategically modified to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity, selectivity, and stability of the catalyst.
The chloro group at the 8-position of this compound serves as a key functional handle for the introduction of various coordinating groups through cross-coupling reactions. For example, phosphine (B1218219) moieties, which are ubiquitous in catalysis, can be introduced via reactions with phosphine-containing nucleophiles or through multi-step synthetic sequences initiated by a cross-coupling reaction. The resulting phosphine-isoquinoline ligands could act as P,N-bidentate ligands, where both the phosphorus and the nitrogen atoms coordinate to a metal center. The steric bulk and electronic nature of the phosphine group, as well as the substitution pattern on the isoquinoline ring, would dictate the coordination geometry and the catalytic properties of the resulting metal complex.
Furthermore, the methyl group at the 1-position can also be functionalized, for instance, through deprotonation to form a carbanion followed by reaction with an electrophile. This allows for the introduction of another coordinating arm, potentially leading to the formation of tridentate or even tetradentate ligands. The rigid isoquinoline backbone can provide a well-defined coordination sphere around the metal center, which is often crucial for achieving high levels of stereoselectivity in asymmetric catalysis.
While specific examples of ligands derived directly from this compound are not extensively documented in the available literature, the principles of ligand design and the known reactivity of the isoquinoline scaffold strongly support its potential in this area. The development of new ligands is a continuous effort in the field of catalysis, and versatile building blocks like this compound offer a promising starting point for the creation of novel ligand architectures with tailored properties for a wide range of catalytic transformations.
Application in the Synthesis of Functional Materials (e.g., Polymers, Optoelectronic Materials, MOFs)
The unique photophysical and electronic properties of the isoquinoline nucleus make it an attractive component for the construction of functional organic materials. The extended π-conjugated system of the isoquinoline ring can facilitate charge transport and influence the absorption and emission of light, properties that are highly desirable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The strategic functionalization of the isoquinoline core allows for the fine-tuning of these properties and the incorporation of the molecule into larger material architectures.
In the realm of optoelectronic materials, the isoquinoline moiety can be functionalized with electron-donating or electron-withdrawing groups to create molecules with specific energy levels for efficient charge injection and transport in electronic devices. The versatility of this compound as a synthetic intermediate allows for the introduction of a wide variety of such functional groups.
Metal-Organic Frameworks (MOFs) are another class of functional materials where isoquinoline-based linkers could find application. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The nitrogen atom of the isoquinoline ring, along with other potential coordinating groups introduced through the functionalization of the chloro and methyl positions, could serve as a binding site for metal ions, leading to the formation of novel MOF structures with interesting porosity, catalytic, or luminescent properties.
Although specific examples detailing the use of this compound in the synthesis of polymers, optoelectronic materials, or MOFs are not widely reported, the fundamental properties of the isoquinoline scaffold and the synthetic accessibility provided by the chloro and methyl groups make it a promising candidate for future research and development in the field of functional materials.
Use as a Chemical Probe in Mechanistic Organic Chemistry Studies
The study of reaction mechanisms is fundamental to the advancement of organic chemistry, providing insights that enable the optimization of existing reactions and the development of new synthetic methodologies. Chemical probes, which are molecules with specific structural or reactive features, play a crucial role in these investigations. This compound, with its distinct substitution pattern, has the potential to serve as such a probe in mechanistic studies of reactions involving the isoquinoline scaffold.
The presence of both a chloro and a methyl group on the isoquinoline ring allows for the investigation of the relative reactivity and selectivity of different positions. For example, in reactions that could potentially occur at either the chloro-substituted position (C8) or the methyl-substituted position (C1), the analysis of the product distribution can provide valuable information about the factors that govern the reaction's regioselectivity.
In the context of transition metal-catalyzed reactions, this compound can be used to probe the influence of steric and electronic effects on the catalytic cycle. The steric hindrance provided by the methyl group at the 1-position, which is adjacent to the nitrogen atom, can impact the coordination of the isoquinoline to a metal center. By comparing the reactivity of this compound with that of other substituted isoquinolines, researchers can gain a deeper understanding of how ligand structure affects catalyst performance.
Furthermore, the chloro group at the 8-position can be used to study the mechanism of cross-coupling reactions. The rate of oxidative addition of a palladium(0) catalyst to the C-Cl bond can be measured and compared to that of other aryl chlorides, providing insights into the electronic and steric requirements of this key step in the catalytic cycle. Isotopic labeling studies, where either the chlorine atom or a carbon atom in the isoquinoline ring is replaced with a heavier isotope, could also be employed in conjunction with this compound to elucidate reaction pathways.
While specific instances of this compound being used as a chemical probe may not be extensively documented, its well-defined structure and the presence of multiple reactive sites make it a valuable tool for future mechanistic investigations in organic chemistry.
Contribution to the Development of New Synthetic Methodologies for Isoquinoline Derivatives
The development of novel and efficient synthetic methodologies is a cornerstone of organic chemistry, enabling the construction of complex molecules with greater ease and selectivity. The unique reactivity of this compound can serve as a platform for the development of new methods for the synthesis of a variety of isoquinoline derivatives. The presence of the chloro group at the 8-position is particularly significant, as it allows for the exploration of a wide range of cross-coupling reactions that can be used to introduce diverse functionalities into the isoquinoline core.
The exploration of different catalyst systems, ligands, and reaction conditions for the cross-coupling of this compound with various partners can lead to the discovery of more efficient and general methods for the synthesis of 8-substituted isoquinolines. For example, developing a highly active and robust catalyst for the Suzuki-Miyaura coupling of this compound with sterically hindered boronic acids would represent a significant advancement in the synthesis of sterically congested biaryl compounds containing the isoquinoline motif.
Furthermore, the development of novel one-pot or tandem reaction sequences starting from this compound can streamline the synthesis of complex isoquinoline-containing molecules. For instance, a sequence involving an initial cross-coupling reaction at the 8-position followed by a subsequent functionalization of the methyl group at the 1-position could provide rapid access to a library of disubstituted isoquinolines.
The study of the reactivity of this compound can also lead to the discovery of new types of reactions. For example, investigating its behavior under various reaction conditions could uncover novel cyclization or rearrangement pathways, leading to the formation of new heterocyclic systems based on the isoquinoline framework.
In essence, by serving as a readily available and versatile starting material, this compound can stimulate the development of new synthetic strategies and broaden the scope of known transformations, thereby contributing to the ever-expanding toolkit of the synthetic organic chemist.
Future Research Directions and Perspectives on 8 Chloro 1 Methylisoquinoline
Emerging Sustainable and Green Synthetic Methodologies
Traditional synthetic routes to isoquinoline (B145761) frameworks, such as the Bischler–Napieralski and Pictet–Spengler reactions, often involve harsh conditions, toxic reagents, and poor atom economy, posing environmental concerns. rsc.orgniscpr.res.in The future synthesis of 8-chloro-1-methylisoquinoline and its derivatives will increasingly focus on green chemistry principles to mitigate environmental impact and improve efficiency. rsc.org
Emerging sustainable strategies that could be applied include:
Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. rsc.orgresearchgate.net Applying microwave or ultrasound irradiation to the cyclization steps in the synthesis of the this compound core could lead to significantly faster and more efficient processes. researchgate.net
Recyclable Catalytic Systems: The use of recyclable homogeneous catalysts, such as ruthenium complexes in polyethylene (B3416737) glycol (PEG), can minimize waste and reduce costs. niscpr.res.in Developing a catalytic system for the C-H/N-N bond activation and annulation pathway to form the substituted isoquinoline ring would be a significant advancement.
Solvent-Free Reactions: Conducting reactions under solvent-free conditions minimizes the use and disposal of hazardous organic solvents, a key principle of green chemistry. tandfonline.com
Flow Chemistry: Continuous flow techniques offer advantages in safety, scalability, and process control. Integrating the synthesis of this compound into a flow process could enable safer handling of reactive intermediates and facilitate large-scale production.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Microwave/Ultrasound | Faster reaction times, higher yields, reduced solvent use. rsc.orgresearchgate.net | Optimization of power and frequency for key cyclization steps. |
| Recyclable Catalysts | Reduced metal waste, lower catalyst cost, simplified purification. niscpr.res.in | Development of robust, reusable catalysts for C-H activation/annulation. |
| Solvent-Free Conditions | Minimized volatile organic compound (VOC) emissions, simplified workup. tandfonline.com | Investigation of solid-state or melt-phase reaction conditions. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control of reaction parameters. | Design and optimization of a continuous flow reactor setup. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The specific substitution pattern of this compound—a C-1 methyl group and a C-8 chloro group—offers unique opportunities for exploring novel chemical transformations. The methyl group can be a site for functionalization, while the chloro group can participate in various cross-coupling reactions or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
Future research should focus on:
Functionalization of the Methyl Group: Exploring condensation reactions, oxidations, or halogenations of the C-1 methyl group to introduce new functional handles for further derivatization.
Cross-Coupling Reactions at C-8: Utilizing the C-8 chloro substituent in palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity and synthesize novel derivatives. nih.gov
Dearomatization Reactions: Investigating nucleophilic dearomatization processes to convert the flat, aromatic isoquinoline core into three-dimensional, saturated nitrogen heterocycles, which are valuable scaffolds in medicinal chemistry. nih.gov
Domino and Cascade Reactions: Designing one-pot, multi-step reaction sequences initiated by the unique reactivity of the substituents on this compound. rsc.org For example, a reaction could be initiated at the methyl group, followed by an intramolecular cyclization involving the chloro-substituted ring.
Ring Deconstruction and Reconstruction: Exploring unprecedented transformations where the isoquinoline ring is opened and re-formed to create entirely different heterocyclic systems, using the isoquinolyl motif as a two-carbon synthon. rsc.org
Advanced Computational Insights into Structure-Reactivity Relationships and Reaction Design
Computational chemistry provides powerful tools to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating discovery. nih.gov For this compound, advanced computational studies can offer profound insights into its electronic structure, reactivity, and potential applications.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: Using DFT to calculate the electron distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential of this compound. researchgate.net This can help predict the most likely sites for electrophilic and nucleophilic attack and rationalize observed reactivity. shahucollegelatur.org.ingcwgandhinagar.com
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for proposed novel transformations. This can help to validate mechanistic hypotheses and optimize reaction conditions for higher yields and selectivity.
In Silico Screening of Derivatives: Creating a virtual library of this compound derivatives and using computational methods to predict their properties, such as binding affinity to biological targets or electronic properties for materials science applications. nih.gov This can prioritize synthetic efforts on the most promising candidates.
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties (HOMO/LUMO, charge distribution). researchgate.net | Prediction of reactive sites and understanding of substituent effects. |
| Transition State Modeling | Elucidation of reaction mechanisms for novel transformations. | Rational design of catalysts and optimization of reaction conditions. |
| Molecular Docking | Simulation of binding to protein active sites. nih.gov | Identification of potential biological targets and design of new inhibitors. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding characteristics and non-covalent interactions. | Deeper understanding of intramolecular forces influencing conformation and reactivity. |
Development of High-Throughput Screening Methods for Chemical Discovery
High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of millions of compounds. youtube.com This technology can be adapted to accelerate the discovery of new reactions and applications for this compound and its derivatives.
Future directions in this area include:
Reaction Discovery Platforms: Developing HTS assays to rapidly screen for new catalysts or reaction conditions that promote novel transformations of the this compound scaffold. This involves arraying the substrate with a library of potential catalysts and reagents and using a rapid analytical method (e.g., mass spectrometry) to detect product formation.
Phenotypic Screening: Screening a library of this compound derivatives against various cell lines or disease models to identify compounds with interesting biological activity. mdpi.com This approach does not require prior knowledge of a specific biological target.
Target-Based Screening: If computational studies or other methods suggest a potential biological target, an HTS assay can be developed to screen for derivatives that bind to or inhibit that target with high affinity and selectivity. researchgate.net
Integration with Automated Synthesis and Machine Learning for Chemical Innovation
The convergence of automated synthesis, high-throughput experimentation, and machine learning (ML) is poised to transform chemical research. cam.ac.uk Applying these technologies to the study of this compound could dramatically accelerate the pace of innovation.
Key opportunities include:
Automated Synthesis of Derivative Libraries: Using robotic platforms to synthesize libraries of this compound derivatives with diverse substitutions at various positions. This would provide a rich dataset for structure-activity relationship (SAR) studies.
Machine Learning for Reaction Prediction: Training ML models on experimental data from HTS reaction screens to predict the outcomes of new reactions. cam.ac.ukresearchgate.net This can guide chemists toward the most promising reaction conditions and substrates, saving time and resources. azolifesciences.com
Generative Models for de Novo Design: Employing ML algorithms to design novel isoquinoline-based molecules with desired properties (e.g., high predicted bioactivity, specific electronic properties). mdpi.com The automated synthesis platform could then synthesize these computationally designed molecules for experimental validation, closing the design-make-test-analyze loop. researchgate.net
| Technology | Application for this compound | Goal |
| Automated Synthesis | Parallel synthesis of diverse derivative libraries. | Rapid generation of compounds for HTS and SAR studies. |
| Machine Learning | Predicting reaction outcomes and identifying optimal conditions. researchgate.net | Accelerating the discovery of novel and efficient synthetic routes. |
| Generative Models | De novo design of molecules with desired properties. mdpi.com | Innovating new chemical entities for specific applications (e.g., pharmaceuticals, materials). |
| Integrated Platforms | Combining automated synthesis, HTS, and ML in a closed loop. researchgate.net | Autonomous discovery and optimization of molecules and reactions. |
Q & A
Basic: What are the established synthetic routes for 8-chloro-1-methylisoquinoline, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions or halogenation of pre-functionalized isoquinoline derivatives. For example, Friedländer condensation or nucleophilic substitution at the 8-position can introduce the chlorine moiety. Key analytical techniques include:
- NMR Spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity.
- Mass Spectrometry (MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is standard for publication).
- X-ray Crystallography (if single crystals are obtainable) for unambiguous structural confirmation.
Ensure experimental details (solvents, temperatures, catalysts) are meticulously documented to enable reproducibility .
Basic: How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer:
Optimization requires systematic variation of parameters:
- Temperature : Elevated temperatures may accelerate cyclization but risk side reactions.
- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts can enhance halogenation efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) often improve solubility of intermediates.
Use a Design of Experiments (DoE) approach to identify interactions between variables. Document yield, purity, and reaction time for each condition. Comparative tables are recommended to visualize trends .
Advanced: What computational chemistry approaches are suitable for predicting the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) to hypothesize binding modes.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability.
Validate computational results with experimental data (e.g., kinetic studies, bioassays) to resolve discrepancies .
Advanced: How should conflicting data on the compound’s spectroscopic properties be analyzed and resolved?
Methodological Answer:
Conflicts often arise from impurities, solvent effects, or instrumental calibration. Steps to resolve:
Reproduce Experiments : Verify reported conditions (e.g., solvent, concentration, NMR referencing).
Comparative Analysis : Overlay published spectra with newly acquired data to identify anomalies.
Collaborative Validation : Share samples with independent labs for cross-validation.
Systematic reviews should critically appraise methodologies from conflicting studies to isolate variables .
Methodological: What strategies are recommended for conducting a systematic review of this compound’s pharmacological applications?
Methodological Answer:
- Protocol Design : Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, dose ranges).
- Database Searches : Use PubMed, SciFinder, and Web of Science with keywords (e.g., “this compound AND kinase inhibition”).
- Meta-Analysis : If feasible, pool bioactivity data (IC₅₀, Ki) to assess trends.
- Risk of Bias Assessment : Evaluate studies for methodological rigor (e.g., controls, sample size).
Involve interdisciplinary teams to address content and statistical challenges .
Advanced: What experimental controls are essential when investigating the compound’s mechanism of action in biological assays?
Methodological Answer:
- Positive/Negative Controls : Use known inhibitors/agonists for the target pathway.
- Solvent Controls : Account for DMSO or other solvent effects on cell viability.
- Concentration Gradients : Test multiple doses to establish dose-response relationships.
- Off-Target Screening : Use panels of related enzymes/receptors to assess selectivity.
Detailed protocols must be included in supplementary materials to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
